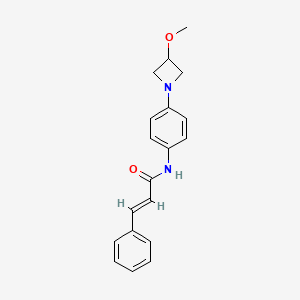

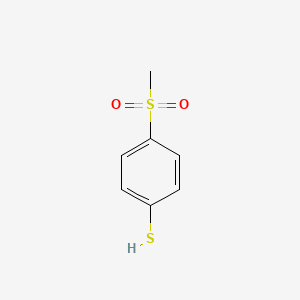

![molecular formula C18H22N4O3 B2469779 tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 840459-94-1](/img/structure/B2469779.png)

tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate” is a complex organic molecule. It contains a pyrroloquinoxaline core, which is a type of heterocyclic compound. Heterocycles are commonly found in many biologically active molecules, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The presence of nitrogen in the ring structure could potentially allow for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amino and carboxylate groups, both of which are common functional groups in organic chemistry and can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate and amino groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Rigid P-chiral Phosphine Ligands Synthesis

Imamoto et al. (2012) explored the synthesis of rigid P-chiral phosphine ligands, including 2,3-bis(tert-butylmethylphosphino)quinoxaline, for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands showed excellent enantioselectivities and high catalytic activities, underlining their potential in synthesizing chiral pharmaceutical ingredients with amino acid or secondary amine components Imamoto et al., 2012.

Metal-free C3-alkoxycarbonylation

Xie et al. (2019) presented a metal- and base-free method for preparing various quinoxaline-3-carbonyl compounds through oxidation coupling. This process includes tert-butyl carbazate as a coupling agent, demonstrating a practical approach to synthesizing motifs prevalent in bioactive natural products and synthetic drugs Xie et al., 2019.

Synthesis of Difluoromethylated Quinazolic Acid Derivatives

Hao et al. (2000) detailed a novel approach for synthesizing difluoromethylated quinazolic acid derivatives via intramolecular defluorinative cyclization. This synthesis pathway is notable for creating precursors to cyclic amino acids, highlighting the compound's versatility in organic synthesis Hao et al., 2000.

Anti-Mycobacterium Tuberculosis Agents

Jaso et al. (2005) synthesized and evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity. The study found that specific substituents significantly influence the compounds' activity, showcasing the importance of chemical modifications in developing effective pharmaceutical agents Jaso et al., 2005.

Metal-free Synthesis of N-heterocycles

Viji et al. (2020) developed a metal-free procedure for synthesizing various N-heterocycles, including pyrrolo[1,2-a]quinoxalines, employing tert-butyl hydrogen peroxide for in situ generation of aldehyde from α-hydroxy acid. This method emphasizes the compound's role in facilitating efficient and versatile heterocyclic syntheses Viji et al., 2020.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-18(2,3)25-17(23)13-14-16(22(15(13)19)9-10-24-4)21-12-8-6-5-7-11(12)20-14/h5-8H,9-10,19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABJPTOAWBERHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

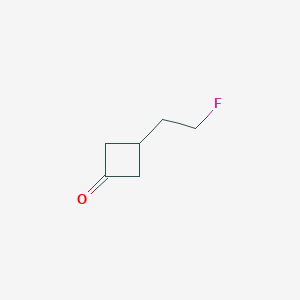

![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469697.png)

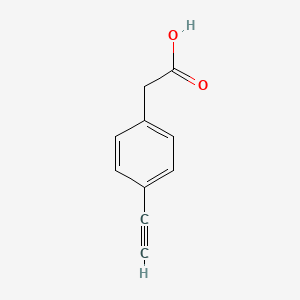

![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)

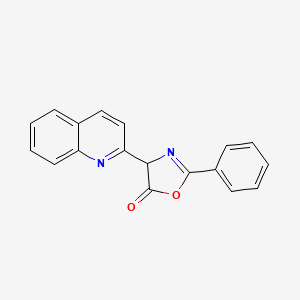

![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)

![4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2469703.png)

![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)